Synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide
Synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. This document provides a comprehensive overview of a standard synthetic route, including a detailed experimental protocol and characterization data.
Introduction
trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a bifunctional molecule featuring a cyclohexane scaffold with amino and carboxylic acid groups in a trans-1,3-relationship. The amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, making it an ideal intermediate for peptide synthesis and the development of complex molecular architectures. The defined stereochemistry of the cyclohexane ring provides a rigid scaffold that is often sought after in drug design to control the spatial orientation of pharmacophoric elements.
Synthetic Pathway
The most common and straightforward method for the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid involves the protection of the amino group of the corresponding unprotected amino acid, trans-3-aminocyclohexanecarboxylic acid, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Caption: Synthetic workflow for the Boc-protection of trans-3-aminocyclohexanecarboxylic acid.
Experimental Protocol
This protocol is based on established procedures for the Boc protection of amino acids.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| trans-3-Aminocyclohexanecarboxylic acid | 38541-66-3 | C₇H₁₃NO₂ | 143.18 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Saturated sodium chloride solution (Brine) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
3.2. Procedure
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Reaction Setup: To a solution of trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
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Quenching and Extraction: Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and ethyl acetate. Shake the funnel vigorously and allow the layers to separate.
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Washing: Wash the organic layer sequentially with 1 M HCl (aq) (2x), water (1x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid as a white solid.
Quantitative Data
| Parameter | Value |
| Yield | Typically >90% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >95% |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 218772-92-0 |
Characterization Data
The following are expected spectroscopic data for the final product.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ 10.0-12.0 (br s, 1H, -COOH)
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δ 4.5-5.0 (br s, 1H, -NH)
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δ 3.5-3.8 (m, 1H, CH-NH)
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δ 2.2-2.5 (m, 1H, CH-COOH)
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δ 1.0-2.2 (m, 8H, cyclohexane ring protons)
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δ 1.45 (s, 9H, -C(CH₃)₃)
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¹³C NMR (CDCl₃, 101 MHz):
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δ 180-182 (-COOH)
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δ 155-156 (-NHCOO-)
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δ 79-80 (-C(CH₃)₃)
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δ 48-50 (CH-NH)
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δ 40-42 (CH-COOH)
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δ 28.4 (-C(CH₃)₃)
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Cyclohexane ring carbons will appear in the range of δ 20-40.
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5.2. Infrared (IR) Spectroscopy
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ν (cm⁻¹): 3300-2500 (O-H and N-H stretch), 2980-2850 (C-H stretch), 1710 (C=O stretch, acid), 1685 (C=O stretch, carbamate).
5.3. Mass Spectrometry (MS)
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ESI-MS: m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺.
Logical Relationship of the Synthetic Process
The synthesis follows a logical progression from the starting material to the final product through a key chemical transformation.
Caption: Logical flow of the Boc protection reaction.
This technical guide provides a foundational understanding and a practical protocol for the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the synthesis in a well-ventilated fume hood.
